4-(Dimethylamino)butan-1-ol
CAS No.: 13330-96-6
Cat. No.: VC20972842
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13330-96-6 |
---|---|
Molecular Formula | C6H15NO |
Molecular Weight | 117.19 g/mol |
IUPAC Name | 4-(dimethylamino)butan-1-ol |
Standard InChI | InChI=1S/C6H15NO/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3 |
Standard InChI Key | QCTOLMMTYSGTDA-UHFFFAOYSA-N |
SMILES | CN(C)CCCCO |
Canonical SMILES | CN(C)CCCCO |
Introduction
Property | Value |
---|---|
CAS Number | 13330-96-6 |
Molecular Formula | C₆H₁₅NO |
Molecular Weight | 117.189 g/mol |
Structural Features | Tertiary amine, Primary alcohol |
IUPAC Name | 4-(Dimethylamino)butan-1-ol |
The compound features a straight-chain structure with the dimethylamino group providing basic properties while the hydroxyl group contributes acidic characteristics, giving the molecule its unique chemical versatility .
Physical Properties
4-(Dimethylamino)butan-1-ol exists as a colorless liquid at standard temperature and pressure with specific physical characteristics that determine its handling and applications in laboratory and industrial settings.
Physical Property | Value |
---|---|
Physical State | Colorless liquid at room temperature |
Density | 0.9±0.1 g/cm³ |
Boiling Point | 164.0±23.0 °C at 760 mmHg |
Flash Point | 45.7±19.2 °C |
Solubility | Soluble in water and common organic solvents |
Melting Point | Not available in literature |
Hazard Classification | GHS05 (Corrosive); Signal Word: Danger |
These physical properties influence the compound's storage requirements, handling precautions, and potential applications in various chemical processes . The corrosivity classification necessitates appropriate safety measures when working with this compound in laboratory or industrial environments.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-(Dimethylamino)butan-1-ol typically involves the reaction between 1,4-butanediol and dimethylamine. This process exemplifies the versatility of organic synthesis methodologies and demonstrates the compound's accessibility for laboratory and industrial applications.
The primary synthetic route involves:
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Gradual addition of dimethylamine to 1,4-butanediol
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Thorough stirring and heating under controlled conditions
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Steam distillation of the reaction mixture
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Rectification to obtain the pure product
The reaction can be represented as:
HOCH₂CH₂CH₂CH₂OH + HN(CH₃)₂ → HOCH₂CH₂CH₂CH₂N(CH₃)₂ + H₂O
This synthetic pathway offers advantages including relatively mild reaction conditions, readily available starting materials, and good yield of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(Dimethylamino)butan-1-ol follows similar principles but employs optimized conditions and equipment for large-scale manufacturing.
Industrial Method | Description | Advantages |
---|---|---|
Continuous Reactors | Utilizes continuous flow technology for consistent production | Higher throughput, consistent quality |
Advanced Distillation | Employs specialized distillation techniques for purification | Improved purity, reduced waste |
Catalytic Processes | Incorporates catalysts to enhance reaction efficiency | Increased yield, reduced reaction time |
Industrial production methods focus on optimizing reaction parameters to ensure high yield and purity while minimizing waste and energy consumption. These considerations become particularly important when scaling up from laboratory to industrial production volumes.
Chemical Reactions Analysis
Types of Reactions
The bifunctional nature of 4-(Dimethylamino)butan-1-ol allows it to participate in various chemical reactions through either its hydroxyl group, dimethylamino group, or both simultaneously.
Oxidation Reactions
The primary alcohol group in 4-(Dimethylamino)butan-1-ol can undergo oxidation to form the corresponding aldehyde (4-(dimethylamino)butanal) or carboxylic acid (4-(dimethylamino)butanoic acid) depending on the oxidizing agent and reaction conditions employed.
Oxidation Product | Oxidizing Agent | Conditions |
---|---|---|
4-(Dimethylamino)butanal | PCC (Pyridinium chlorochromate) | Mild, anhydrous |
4-(Dimethylamino)butanoic acid | KMnO₄ (Potassium permanganate) | Aqueous, basic |
4-(Dimethylamino)butanoic acid | CrO₃ (Chromium trioxide) | Acidic solution |
These oxidation reactions demonstrate the compound's susceptibility to transformation at its alcohol functional group while maintaining the tertiary amine functionality.
Reduction Reactions
Though 4-(Dimethylamino)butan-1-ol itself is already in a reduced state at the alcohol position, the amine group can undergo reduction reactions under specific conditions to form secondary or tertiary amines.
Substitution Reactions
The hydroxyl group of 4-(Dimethylamino)butan-1-ol can be substituted with various functional groups through nucleophilic substitution reactions:
Substitution Product | Reagent | Result |
---|---|---|
4-(Dimethylamino)butyl chloride | Thionyl chloride (SOCl₂) | Replacement of -OH with -Cl |
4-(Dimethylamino)butyl bromide | Phosphorus tribromide (PBr₃) | Replacement of -OH with -Br |
4-(Dimethylamino)butyl esters | Carboxylic acids or acid anhydrides | Formation of ester derivatives |
These substitution reactions further expand the utility of 4-(Dimethylamino)butan-1-ol as a building block in organic synthesis.
Common Reagents and Conditions
Various reagents facilitate different transformations of 4-(Dimethylamino)butan-1-ol, each requiring specific reaction conditions:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | KMnO₄, CrO₃, PCC | Varies based on desired oxidation level |
Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions, controlled temperature |
Substitution | SOCl₂, PBr₃, HX (where X = halogen) | Anhydrous conditions, moderate heating |
Esterification | Carboxylic acids, acid anhydrides, acid chlorides | Acid catalysis or basic conditions |
The selection of appropriate reagents and conditions depends on the specific transformation desired and the functional group selectivity required.
Applications
Scientific Research Applications
4-(Dimethylamino)butan-1-ol serves multiple purposes in scientific research domains:
Research Field | Application |
---|---|
Chemistry | Building block for synthesis of more complex organic molecules |
Biology | Study of biochemical pathways and enzyme interactions |
Medicine | Intermediate in the synthesis of pharmaceutical compounds |
Materials Science | Development of specialized polymers and materials |
The compound's bifunctional nature makes it particularly valuable in organic synthesis laboratories where it can serve as a precursor for more complex molecules with potential biological activity.
Industrial Applications
In industrial settings, 4-(Dimethylamino)butan-1-ol finds applications in various sectors:
Industry | Application |
---|---|
Pharmaceutical | Synthesis of active pharmaceutical ingredients |
Polymer | Production of specialized polymers and resins |
Surfactant | Manufacturing of surfactants and detergents |
Specialty Chemicals | Production of intermediate compounds |
The compound's ability to undergo diverse chemical transformations makes it a versatile intermediate in multiple industrial processes that require specific functional group arrangements.
Biological Activity and Mechanisms
Mechanism of Action
The mechanism by which 4-(Dimethylamino)butan-1-ol interacts with biological systems involves several potential pathways:
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Nucleophilic activity through the tertiary amine group, allowing it to participate in various biochemical reactions
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Hydrogen bonding through the hydroxyl group, facilitating interactions with biomolecules
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Potential for oxidation-reduction reactions, influencing biochemical pathways
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Possible interactions with enzymatic systems through its bifunctional structure
These mechanisms contribute to the compound's potential applications in biochemical research and pharmaceutical development.
Comparison with Similar Compounds
4-(Dimethylamino)butan-1-ol belongs to a family of amino alcohols, each with distinct structural features and reactivity profiles.
Compound | Structural Difference | Comparative Reactivity |
---|---|---|
3-(Dimethylamino)propan-1-ol | One carbon shorter chain | Higher reactivity due to proximity of functional groups |
2-(Dimethylamino)ethanol | Two carbons shorter chain | Significantly higher reactivity, potential for cyclization |
1-Amino-4-(dimethylamino)butan-2-ol | Additional amino group at C1, hydroxyl at C2 | More complex reactivity due to multiple functional groups |
2-Buten-1-ol, 4-(dimethylamino)-, (E)- | Contains C=C double bond | Undergoes additional reactions due to unsaturation |
The unique structure of 4-(Dimethylamino)butan-1-ol, with its specific arrangement of functional groups on a butanol chain, provides distinct reactivity patterns compared to these related compounds. This uniqueness contributes to its specific applications in organic synthesis and potential pharmaceutical applications.
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